molecular formula C21H22N2O4S2 B11264652 Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-phenylthiophene-2-carboxylate

Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-phenylthiophene-2-carboxylate

Cat. No.: B11264652
M. Wt: 430.5 g/mol
InChI Key: DEFSLMYLQVTTGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-phenylthiophene-2-carboxylate is a synthetic compound with a complex structure. It belongs to the class of thiophene derivatives, which are important heterocyclic systems in both natural products and drugs . This compound has attracted attention due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes:: The synthesis of Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-phenylthiophene-2-carboxylate involves several steps. One possible synthetic route starts with the reaction of m-anisidine with NaNO₂ and concentrated aqueous hydrochloric acid. This is followed by the addition of the anion of ethyl α-ethylacetoacetate, resulting in the formation of the Japp–Klingmann azo-ester intermediate .

Industrial Production:: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar principles from the laboratory-scale synthesis.

Chemical Reactions Analysis

Reactions:: Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its properties and creating derivatives.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like KMnO₄ or H₂O₂ can be used.

    Reduction: Reducing agents such as NaBH₄ or LiAlH₄ are employed.

    Substitution: Halogenation (e.g., using Br₂ or Cl₂) leads to substitution reactions.

Major Products:: The major products formed depend on the specific reaction conditions. For instance, reduction may yield the corresponding amine derivative, while oxidation could lead to sulfoxide or sulfone derivatives.

Scientific Research Applications

    Chemistry: As a building block for designing new compounds.

    Biology: Investigating its effects on cellular processes.

    Medicine: Exploring its pharmacological properties.

    Industry: Developing materials or catalysts.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular functions.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare its properties, reactivity, and applications with related thiophene derivatives.

Properties

Molecular Formula

C21H22N2O4S2

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 3-[[4-(dimethylamino)phenyl]sulfamoyl]-4-phenylthiophene-2-carboxylate

InChI

InChI=1S/C21H22N2O4S2/c1-4-27-21(24)19-20(18(14-28-19)15-8-6-5-7-9-15)29(25,26)22-16-10-12-17(13-11-16)23(2)3/h5-14,22H,4H2,1-3H3

InChI Key

DEFSLMYLQVTTGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.